molecular formula C19H15Cl3N2O5S B611702 Vonafexor CAS No. 1192171-69-9

Vonafexor

Número de catálogo B611702
Número CAS: 1192171-69-9
Peso molecular: 489.748
Clave InChI: XLGQSYUNOIJBNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vonafexor, also known as EYP001, is a synthetic non-steroidal, non-bile acid NR1H4 agonist . It activates FXR (Farnesoid X receptor) with a high selectivity compared to other nuclear receptors and does not display any activity on bile acid receptor TGR5 . This small molecule has a different structure compared to other FXR agonists and induces a differential set of target genes based on ligand binding patterns .


Molecular Structure Analysis

Vonafexor has a unique structure compared to other FXR agonists . The molecular formula of Vonafexor is C19H15Cl3N2O5S . The exact mass is 487.98 and the molecular weight is 489.76 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Vonafexor include a molecular weight of 489.76 and a molecular formula of C19H15Cl3N2O5S .

Aplicaciones Científicas De Investigación

Alport Syndrome

  • Application Summary : Alport syndrome is a rare kidney disease and the second most common inherited kidney disease . Vonafexor is being studied for its effects on this condition .
  • Methods of Application : Pre-clinical studies were conducted using a severe Alport syndrome mouse model . The Phase 2 ALPESTRIA-1 clinical study is evaluating the safety, tolerability, and benefit of three dose levels of Vonafexor on renal function and biomarkers in Alport syndrome patients .
  • Results : Pre-clinical studies confirmed Vonafexor’s effects in this indication by strongly improving kidney morphology and remodeling, and renal function .

Chronic Kidney Disease (CKD)

  • Application Summary : CKD is a disease with a gradual loss of kidney function . Vonafexor is being studied for its potential benefits in this condition .
  • Methods of Application : Pre-clinical studies were conducted using a severe CKD mouse model . A Phase 2a study on NASH patients with F2-F3 liver fibrosis (LIVIFY study) also evaluated the effects of Vonafexor on kidney function parameters .
  • Results : Pre-clinical studies showed that both Vonafexor and its analog have a strong and significant curative effect on kidney biology after only 3 weeks of treatment . The LIVIFY study showed that Vonafexor significantly improves kidney function parameters after 12 weeks of treatment .

Non-Alcoholic SteatoHepatitis (NASH)

  • Application Summary : NASH is a liver disease that can evolve to CKD . Vonafexor is being studied for its potential benefits in this condition .
  • Methods of Application : Preclinical studies were conducted using the Stelic mouse model (STAM ™) . The Phase 2a LIVIFY study evaluated Vonafexor in patients with advanced NASH, i.e., a fibrosis stage F2 or F3 .
  • Results : Preclinical studies demonstrated Vonafexor’s efficacy with a significant positive impact on most of the NASH key parameters . The LIVIFY study showed that Vonafexor decreases liver fibrosis and inflammation marker, reduces liver fat and weight, and improves liver enzymes and renal function in patients with suspected fibrotic NASH .

Safety And Hazards

Vonafexor is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Vonafexor is currently being advanced in a Phase 2 clinical trial for patients with Alport syndrome . The trial, named “ALPESTRIA-1”, is expected to initiate in the first half of 2024 . The financing from a €39 million Series C will support this Phase 2 study and further profiling of Vonafexor in other kidney diseases, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

Propiedades

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonafexor

CAS RN

1192171-69-9
Record name Vonafexor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONAFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vonafexor
Reactant of Route 2
Reactant of Route 2
Vonafexor
Reactant of Route 3
Reactant of Route 3
Vonafexor
Reactant of Route 4
Vonafexor
Reactant of Route 5
Reactant of Route 5
Vonafexor
Reactant of Route 6
Vonafexor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.